4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one
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Overview
Description
4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone core linked to a phenyl group and an oxadiazole ring, which is further substituted with a dimethylamino phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a hydrazide intermediate, which is then cyclized with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
4-(Dimethylamino)phenyl derivatives: Various derivatives with similar structural motifs, used in different chemical and biological applications.
Uniqueness
4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its oxadiazole ring and dimethylamino phenyl group contribute to its unique electronic properties, making it valuable in optoelectronic applications and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[5-[3-(dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-23(2)17-10-6-7-14(11-17)20-21-19(22-26-20)15-12-18(25)24(13-15)16-8-4-3-5-9-16/h3-11,15H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUZNNATQKLPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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